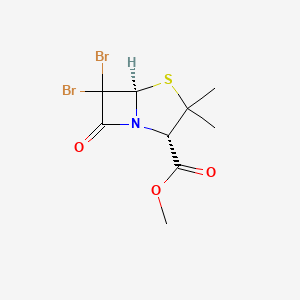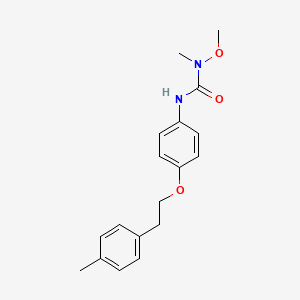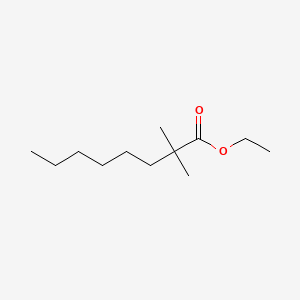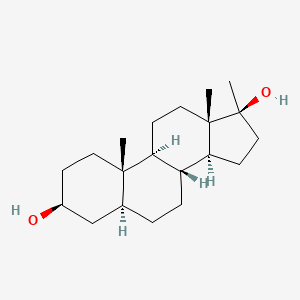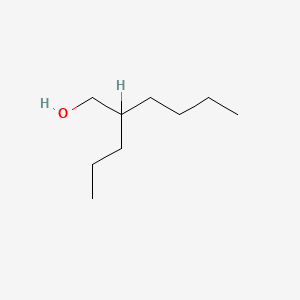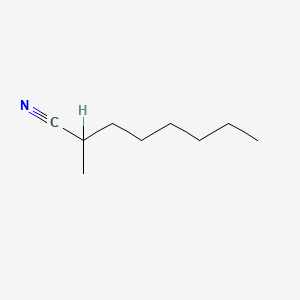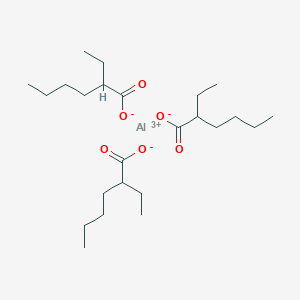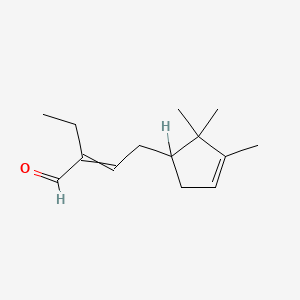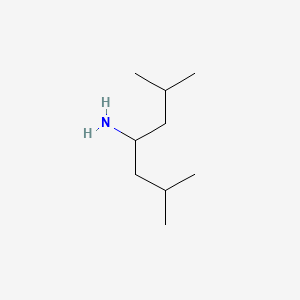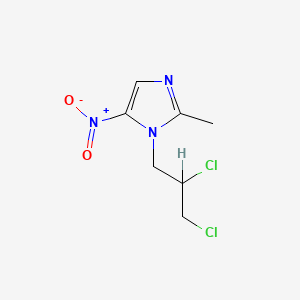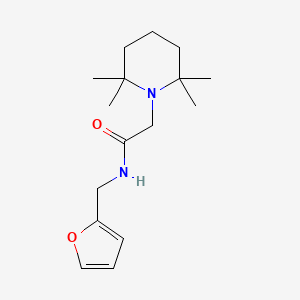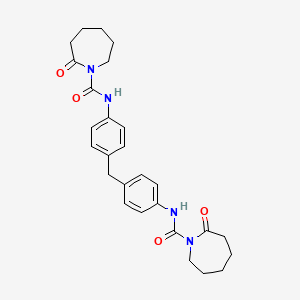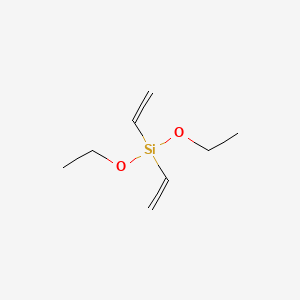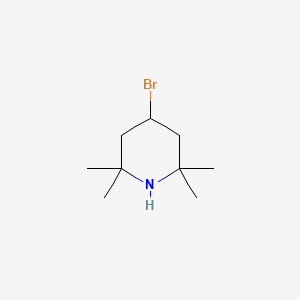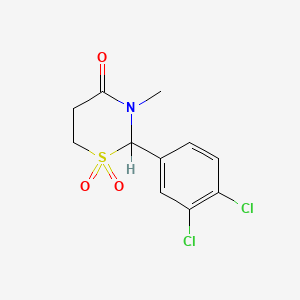
Dichlormezanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlormezanone is a skeletal muscle relaxant known for its paralyzing, anticonvulsant, and hypothermic activities . It is a metathiazanone derivative and has been used in the management of anxiety and muscle spasms . its use was discontinued in many countries due to rare but serious cutaneous reactions .
Preparation Methods
The synthesis of dichlormezanone involves the preparation of 2-aryl-4-metathiazanones. The synthetic route typically includes the reaction of a chlorophenyl compound with a thiazinanone derivative under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Dichlormezanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dichlormezanone has been studied for its central nervous system depressant effects, similar to those of meprobamate . It has applications in:
Chemistry: Used as a reference compound in various chemical studies.
Biology: Investigated for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Explored for its potential in managing anxiety and muscle spasms.
Industry: Utilized in the development of muscle relaxant formulations.
Mechanism of Action
Dichlormezanone binds to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors . This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Comparison with Similar Compounds
Dichlormezanone is similar to other muscle relaxants such as:
What sets this compound apart is its unique combination of paralyzing, anticonvulsant, and hypothermic activities .
Properties
CAS No. |
5571-97-1 |
|---|---|
Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
FTBWWORDOHNJDB-UHFFFAOYSA-N |
SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
114676-16-3 5571-97-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


